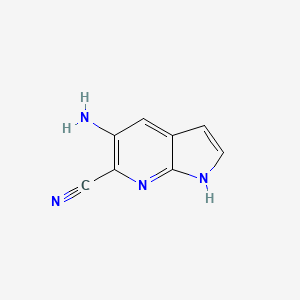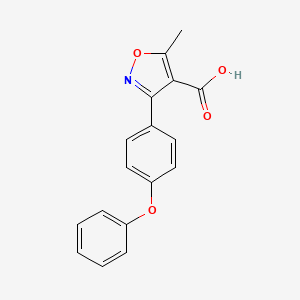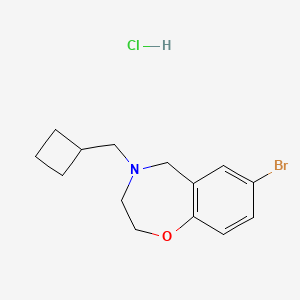
7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride
Vue d'ensemble
Description
7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride (7-B-4-CBM-3,5-DHB-2H-1,4-BZHCl) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 441.95 g/mol and a melting point of about 150-152°C. 7-B-4-CBM-3,5-DHB-2H-1,4-BZHCl has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A practical synthesis method for an orally active CCR5 antagonist, which utilizes 7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride as an intermediate, has been developed. This method involves esterification, intramolecular Claisen type reaction, and a Suzuki−Miyaura reaction, establishing an inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Molecular and Crystal Structures
The molecular and crystal structures of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, a compound related to 7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine, were established through X-ray crystallography. This study also determined the nature of hydrogen bonds between molecules in both solution and crystalline states, contributing to the understanding of structural properties of related compounds (Власюк et al., 2013).
Polymer-Assisted Synthesis
The polymer-assisted solution-phase (PASP) synthesis approach for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, which potentially includes derivatives of 7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride, has been described. This method leverages polymer-bound reagents and scavengers to simplify workup and avoid the use of protecting groups, facilitating the generation of larger sets of screening compounds (Carreras et al., 2005).
Kinase Inhibitor Development
The benzoxazepine core, similar to that found in 7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride, is a feature in various kinase inhibitors, including mTOR inhibitors. Research into process development for scalable synthesis of such cores has been reported, contributing to the advancement of medicinal chemistry and therapeutic agent development (Naganathan et al., 2015).
Propriétés
IUPAC Name |
7-bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO.ClH/c15-13-4-5-14-12(8-13)10-16(6-7-17-14)9-11-2-1-3-11;/h4-5,8,11H,1-3,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOPHCWRYHSNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCOC3=C(C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
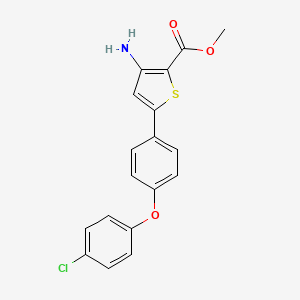
![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)
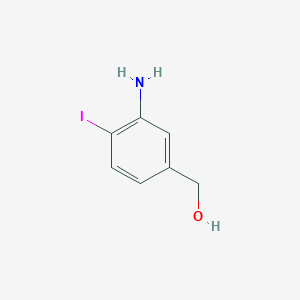
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
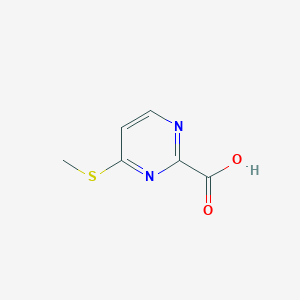
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)
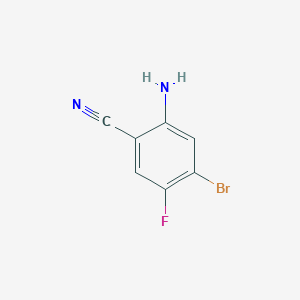
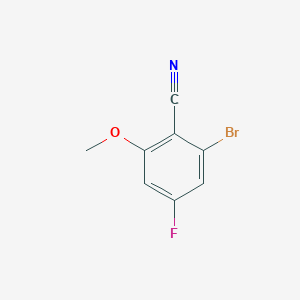
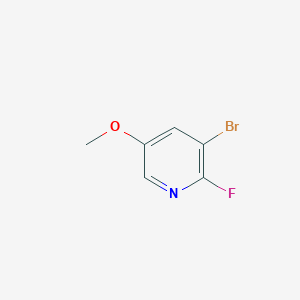
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
